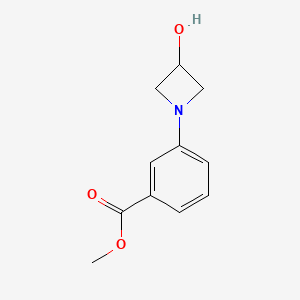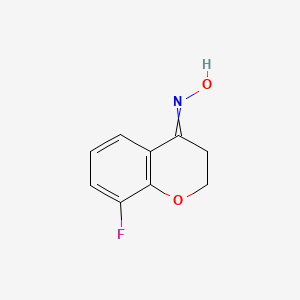![molecular formula C17H17N3O4 B8472532 (2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid](/img/structure/B8472532.png)
(2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid: is a synthetic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in various chemical and biological applications due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid typically involves the reaction of p-anisidine with a diazonium salt, followed by coupling with L-phenylalanine. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid can undergo oxidation reactions, often resulting in the formation of nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens and sulfonic acids.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its azo group, which can be easily detected.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- N-(p-Anisylazoformyl)-L-lysine
- N-(p-Anisylazoformyl)-L-arginine
Comparison:
- (2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid is unique due to the presence of the phenylalanine moiety, which imparts specific chemical and biological properties.
- N-(p-Anisylazoformyl)-L-lysine and N-(p-Anisylazoformyl)-L-arginine have different amino acid components, leading to variations in their reactivity and applications.
Propiedades
Fórmula molecular |
C17H17N3O4 |
|---|---|
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H17N3O4/c1-24-14-9-7-13(8-10-14)19-20-17(23)18-15(16(21)22)11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,18,23)(H,21,22)/t15-/m0/s1 |
Clave InChI |
QEEFJGYSUOAAFS-HNNXBMFYSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N=NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)N=NC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-[3-(2-Hydroxyethoxy)-5-oxocyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B8472470.png)


![2-methyl-1-(1H-pyrrolo[2,3-c]pyridin-2-yl)-1-propanone](/img/structure/B8472484.png)


![Pyrido[2,3-d]pyrimidin-7-amine,6-(3-amino-2,6-dichlorophenyl)-2-(methylthio)-](/img/structure/B8472495.png)



![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B8472540.png)
